Brilliant Blue refers to a class of synthetic dyes, primarily known for their vibrant blue color and wide-ranging applications in various fields, including food, textiles, and scientific research. The most recognized forms of Brilliant Blue include Brilliant Blue FCF (Food Colorant) and Coomassie Brilliant Blue, which is widely used in biochemistry for protein staining. These compounds are classified as anionic dyes, characterized by their ability to bind to proteins and other biological molecules.
Brilliant Blue dyes are synthesized from various chemical precursors. For instance, Coomassie Brilliant Blue is derived from the condensation of aromatic amines with sulfonic acids. Brilliant Blue FCF is synthesized through a series of chemical reactions involving compounds such as anthraquinone derivatives. These dyes are produced in large quantities for commercial use, particularly in the food industry, where they are used as colorants.
Brilliant Blue dyes are classified based on their chemical structure and application:
The synthesis of Brilliant Blue dyes typically involves several steps, including:
For example, the preparation of Coomassie Brilliant Blue involves mixing a protein with a non-alcoholic aqueous solution of the dye at a controlled pH (greater than 4) and heating the mixture to facilitate binding between the dye and protein. This process can be optimized by adjusting temperature and pH to maximize dye-protein complex formation .
Brilliant Blue FCF has a complex molecular structure characterized by multiple aromatic rings and sulfonic acid groups that contribute to its color properties. The molecular formula for Brilliant Blue FCF is C37H34N2Na2O9S2, while Coomassie Brilliant Blue G-250 has the formula C45H46N3NaO7S2.
Brilliant Blue undergoes several key reactions:
The binding mechanism involves non-covalent interactions where the negatively charged form of the dye interacts with positively charged amino acid residues on proteins . This interaction shifts the absorbance peak from 465 nm (unbound) to 595 nm (bound).
The mechanism by which Brilliant Blue dyes interact with proteins involves:
The binding efficiency can be influenced by factors such as pH and ionic strength of the solution, which alter the charge distribution on both the dye and protein molecules .
Relevant data indicate that at neutral pH (around 7), Coomassie Brilliant Blue primarily exists in its anionic form, which is essential for its application in protein assays .
Brilliant Blue dyes have numerous scientific uses:
Brilliant Blue derivatives, particularly Brilliant Blue G (BBG), function as potent antagonists of P2X7 receptors – ATP-gated cation channels highly expressed on immune cells (microglia, macrophages) and within the central nervous system [3] [8]. These receptors require high concentrations of extracellular ATP (eATP) for activation, a condition commonly encountered during cellular stress, inflammation, and neuronal injury. Upon ATP binding, P2X7 receptors undergo conformational changes, opening a transmembrane pore permeable to small cations (Na⁺, K⁺, Ca²⁺). Sustained activation leads to macropore formation, facilitating the release of pro-inflammatory cytokines (IL-1β, IL-18, TNF-α) and activation of the NLRP3 inflammasome complex [8]. BBG acts as a highly selective competitive antagonist by binding directly to the ATP-binding pocket located at the interface of adjacent subunits within the trimeric P2X7 receptor structure [8]. This binding prevents ATP-induced channel gating, thereby blocking downstream inflammatory cascades.
The interaction between P2X7 receptor activation and pannexin-1 (Panx1) hemichannels represents a crucial amplification loop in neuroinflammation and cellular damage. ATP binding to P2X7 triggers the opening of Panx1 channels. This allows further efflux of ATP and influx of Ca²⁺, creating a dangerous feedforward cycle of inflammation and cellular depolarization. BBG disrupts this cycle primarily via P2X7 inhibition, indirectly suppressing Panx1 overactivation [8]. Studies using humanized mouse models of graft-versus-host disease (GVHD) demonstrate that BBG administration (50 mg/kg) significantly reduces serum levels of human interferon-gamma (IFN-γ) and decreases T-cell infiltration and apoptosis in target organs without affecting overall leukocyte engraftment or survival [3]. Similarly, in a rat model of unilateral ureteral obstruction (UUO) – a condition inducing renal inflammation and fibrosis analogous to neuroinflammatory pathways – BBG treatment markedly attenuated early-phase renal inflammation, macrophage influx (CD68⁺ cells), myofibroblast activation (α-SMA expression), and the upregulation of key fibrotic markers (TGF-β1, HSP-47, procollagens I, III, IV) and IL-1β mRNA [6]. Mechanistically, BBG reduced the expression of phosphorylated extracellular signal-regulated kinase (p-ERK), highlighting its impact on downstream signaling pathways activated by P2X7.
Table 1: Effects of Brilliant Blue G (BBG) on P2X7-Mediated Pathways in Experimental Models
Biological System | Intervention | Observed Effect | Key Mechanism |
---|---|---|---|
Humanized NSG Mouse GVHD Model | BBG (50 mg/kg) | ↓ Serum human IFN-γ; ↓ T-cell infiltration/apoptosis in target organs | P2X7 antagonism |
Rat UUO Model (Day 3) | BBG | ↓ Macrophage influx (CD68⁺); ↓ Myofibroblasts (α-SMA⁺); ↓ TGF-β1, HSP-47; ↓ p-ERK | P2X7 antagonism → ↓ ERK phosphorylation |
Rat UUO Model (Day 3) | BBG | ↓ mRNA: IL-1β, Procollagen I, III, IV | ↓ NLRP3 inflammasome activation |
Chemical Hypoxia (HT22 cells) | Brilliant Blue FCF (BBF) | ↓ Cell death; ↓ LDH release; ↓ Apoptosis; ↓ p-ERK; ↑ pSer9-GSK3β (inactive) | ↓ ERK/GSK3β pathway activation |
Rat MCAO Model | BBF | ↓ Neurological deficits; ↓ Infarct volume; ↓ Cerebral edema; ↓ p-ERK (penumbra) | ↓ ERK pathway activation |
Beyond direct P2X7 blockade, Brilliant Blue FCF (BBF, FD&C Blue No. 1, E133) demonstrates significant neuroprotection in models of ischemic stroke. In rat middle cerebral artery occlusion/reperfusion (MCAO), BBF administration reduced neurological deficits, brain infarct volume, and cerebral edema. Critically, it suppressed the MCAO-induced increase in phosphorylated ERK (p-ERK) within the ischemic penumbra [10]. This mirrors in vitro findings where BBF protected HT22 hippocampal neurons against chemical hypoxia (iodoacetic acid, IAA) by concurrently inhibiting ERK phosphorylation and enhancing the inhibitory phosphorylation of glycogen synthase kinase-3β (GSK3β) at Ser9 [10]. The protective effects were abolished by LY294002 (a PI3-K inhibitor preventing GSK3β Ser9 phosphorylation), confirming the involvement of the PI3-K/GSK3β axis downstream of P2X7/ERK modulation.
Brilliant Blue dyes, particularly Coomassie Brilliant Blue (CBB) R-250 and G-250, are fundamental tools in protein biochemistry due to their specific and robust interactions with polypeptides. The interaction is primarily driven by a combination of hydrophobic forces, ionic bonds, and crucially, hydrogen bonding [7] [9]. The planar structure of the dye, featuring multiple aromatic rings, facilitates hydrophobic interactions with non-polar amino acid side chains. The sulfonate groups (-SO₃⁻) confer a negative charge, enabling ionic interactions with positively charged residues like arginine (Arg), lysine (Lys), and histidine (His) in proteins under acidic staining conditions (typically methanol/acetic acid). These conditions protonate carboxyl groups (-COO⁻ → -COOH), reducing protein-dye complex solubility and enhancing binding specificity to basic residues.
Spectroscopic and molecular docking studies using bovine hemoglobin (BHb) reveal that CBB Brilliant Blue R (CBB-R) binds with high affinity (Kₐ ≈ 10⁵ M⁻¹) to a specific site involving residues from the α₂, β₁, and β₂ subunits [7]. Key interactions stabilizing this complex include:
The structural features enabling these interactions – the aromatic backbone, sulfonic acid groups, and overall planar conformation – are shared across Brilliant Blue variants (FCF, R, G). This explains their utility not just in Coomassie staining, but also in specific histological contexts. For instance, Brilliant Blue G is used in ophthalmic surgery to selectively stain the internal limiting membrane (ILM) of the retina due to its affinity for the specific protein/collagen composition of this structure, facilitating its precise removal [5]. While the exact molecular targets in the ILM are less defined than in CBB-protein interactions, the underlying principle relies on differential affinity based on protein structure and composition.
Table 2: Brilliant Blue Dyes: Protein Binding Characteristics and Applications
Dye Name | Common Aliases/Context | Primary Binding Forces | Key Interacting Residues/Features | Primary Application |
---|---|---|---|---|
Coomassie Brilliant Blue R-250 | CBB R-250 | Hydrophobic, Ionic, H-bonding | Arg, Lys, His; Backbone amide (Tyr145 in BHb β₁) | General protein staining in SDS-PAGE |
Coomassie Brilliant Blue G-250 | CBB G-250, Serva Blue G | Hydrophobic, Ionic, H-bonding (enhanced colloidal form) | Arg, Lys, His | Bradford assay; More sensitive gel staining |
Brilliant Blue G | BBG, Coomassie Brilliant Blue G-250 (medical context), Acid Blue 90 | Presumed: Ionic, Hydrophobic, H-bonding | Specific composition of ILM proteins/collagen | Selective staining of retinal Internal Limiting Membrane |
Brilliant Blue FCF | FD&C Blue No. 1, E133, Acid Blue 9 | Hydrophobic, Ionic (potential), Structural recognition | Unknown specific residues; Recognizes structural motifs | Food colorant; In vivo P2X7 modulation? |
The selectivity of different Brilliant Blue dyes varies. CBB G-250, used in the Bradford assay, demonstrates higher sensitivity than R-250, potentially due to subtle differences in hydrophobicity or binding dynamics in colloidal form [9]. While CBB staining is less sensitive than fluorescent or silver stains, its reproducibility, linear dynamic range for quantification, and compatibility with downstream mass spectrometry analysis solidify its role in proteomics [9].
The binding interactions of Brilliant Blue derivatives with their molecular targets, particularly the P2X7 receptor, exhibit distinct dynamics with significant implications for their functional effects. BBG functions primarily as a competitive antagonist at the P2X7 receptor [8]. Biochemical and electrophysiological evidence demonstrates that BBG competes directly with ATP for binding at the orthosteric site located within the large extracellular domain of the P2X7 receptor trimer. Its large, multi-ring structure and negatively charged sulfonate groups mimic aspects of the ATP molecule, allowing it to occupy the binding pocket with high specificity and prevent agonist (ATP) binding. This competitive nature means that the effectiveness of BBG can be overcome by sufficiently high concentrations of ATP.
Specific structural features of BBG are critical for its affinity and selectivity:
While BBG acts competitively at P2X7, other Brilliant Blue derivatives exhibit different modes of action. Brilliant Blue FCF (BBF) demonstrates neuroprotective effects in vitro (HT22 cells) and in vivo (MCAO rats) by modulating signaling pathways downstream of potential receptor activation, primarily involving the inhibition of ERK phosphorylation and activation of inhibitory GSK3β phosphorylation (pSer9) [10]. This suggests BBF may act as an allosteric modulator or an inhibitor of kinases within these pathways rather than a direct competitive antagonist like BBG at P2X7. Its effects on ERK and GSK3β were blocked by specific kinase inhibitors (LY294002 for PI3-K/GSK3β), confirming its action is upstream or directly on these kinases or their regulators. Notably, BBF, but not BBG, BBR, or FGF, provided protection in the HT22 chemical hypoxia model, indicating distinct structure-activity relationships and potentially different primary molecular targets or binding modes among these structurally similar dyes [10].
The binding dynamics have profound consequences for cellular function:
Table 3: Binding Dynamics and Cellular Effects of Key Brilliant Blue Compounds
Compound | Primary Target/Pathway | Binding Dynamics | Key Structural Determinants | Cellular Consequence (Key Cell Types) |
---|---|---|---|---|
Brilliant Blue G (BBG) | P2X7 Receptor | Competitive Antagonism (vs. ATP) | Sulfonate groups, Aromatic rings, Molecular size/shape | ↓ ATP-gated cation flux; ↓ Inflammasome; ↓ Cytokine release (Microglia, Macrophages); ↓ Oligodendrocyte damage |
Brilliant Blue FCF (BBF) | ERK/GSK3β Signaling Pathways | Noncompetitive/Allosteric? Kinase inhibition/modulation? | Likely sulfonates & aromatic rings (specific configuration) | ↓ ERK phosphorylation; ↑ GSK3β (Ser9) phosphorylation; ↓ Apoptosis (Neurons); ↓ Neuroinflammation (Glia?) |
Coomassie Brilliant Blue (CBB R250/G250) | General Protein Structure | Non-covalent Complexation (H-bond, Ionic, Hydrophobic) | Sulfonate groups, Aromatic rings | Protein visualization/detection (All cell types - in vitro application) |
The distinct binding dynamics – competitive antagonism at specific receptors (BBG/P2X7) versus pathway modulation potentially via allosteric or noncompetitive mechanisms (BBF/ERK/GSK3β) – highlight the diverse biochemical potential within the Brilliant Blue chemical family. This diversity stems from subtle variations in their complex structures, particularly the number, position, and charge distribution of sulfonate groups relative to the hydrophobic aromatic core, dictating their molecular recognition profiles and biological activities.
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